molecular formula C14H11BrO5 B14448710 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-26-3

6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14448710
CAS No.: 76301-26-3
M. Wt: 339.14 g/mol
InChI Key: OYZHIRDSZZILGA-UHFFFAOYSA-N
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Description

6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps. One common method includes the bromination of visnagin, followed by methylation and further reactions to introduce the desired functional groups . The reaction conditions often involve the use of reagents such as potassium carbonate, acetone, and dimethyl sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating conditions related to oxidative stress.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and interacting with specific enzymes and receptors involved in inflammation and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is unique due to its bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

76301-26-3

Molecular Formula

C14H11BrO5

Molecular Weight

339.14 g/mol

IUPAC Name

6-bromo-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H11BrO5/c1-6-9(15)10(16)8-11(17-2)7-4-5-19-12(7)14(18-3)13(8)20-6/h4-5H,1-3H3

InChI Key

OYZHIRDSZZILGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)Br

Origin of Product

United States

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